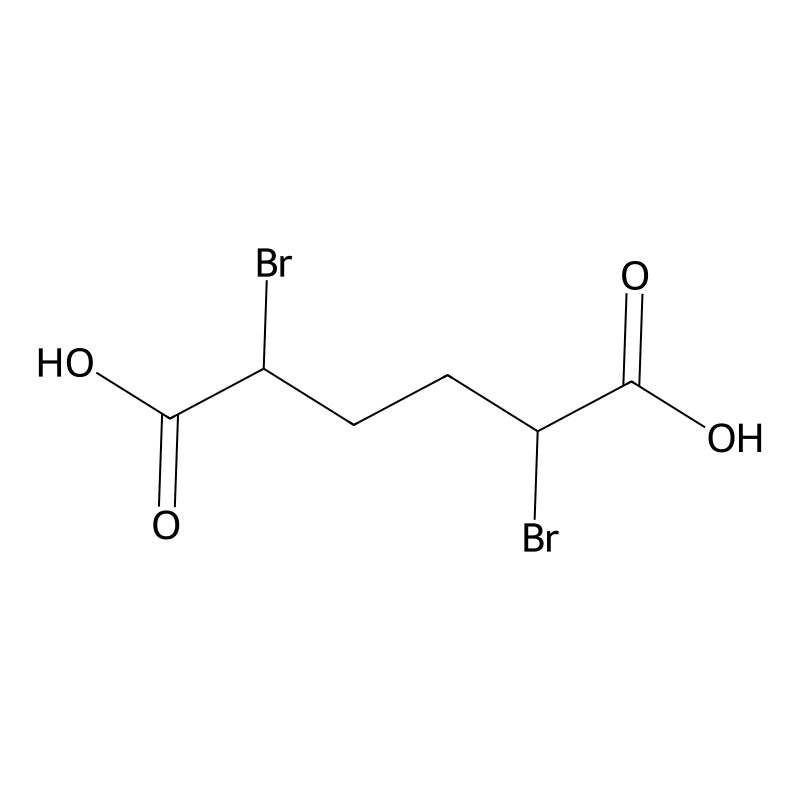

2,5-dibromohexanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is an organic compound with the molecular formula . This compound features two bromine atoms substituted at the 2 and 5 positions of the hexanedioic acid backbone. It is characterized by its high reactivity, which makes it a valuable intermediate in various chemical synthesis processes. The compound typically appears as a white crystalline solid with a melting point of approximately 188°C and a boiling point of around 395.4°C at standard atmospheric pressure .

There is no current research available on the specific mechanism of action of 2,5-Dibromoadipic acid.

As with any unknown compound, it is advisable to handle 2,5-Dibromoadipic acid with caution. Limited information suggests potential hazards:

- Skin and eye irritant: The carboxylic acid groups could potentially irritate skin and eyes upon contact [].

- Suspected respiratory irritant: Inhalation of dust particles may irritate the respiratory tract.

- Unknown toxicity: There is no data available on the oral or dermal toxicity of 2,5-Dibromoadipic acid.

Biochemistry

Researchers have investigated the use of 2,5-DBA as a building block for the synthesis of biocompatible polymers. These polymers have potential applications in drug delivery and tissue engineering [].

Material Science

Due to the presence of bromine atoms, 2,5-DBA can be used as a flame retardant. Flame retardants are chemicals added to materials to slow the spread of fire. Research has explored 2,5-DBA in combination with other materials to create flame retardant polymers.

- Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Reduction Reactions: The compound can be reduced to yield diols or other derivatives.

- Hydrolysis: In aqueous conditions, it can hydrolyze to form other carboxylic acids or alcohols.

Reaction Mechanisms

The mechanisms of these reactions often involve nucleophilic attack on the electrophilic carbon atoms adjacent to the bromine substituents. The resulting products vary depending on the nature of the nucleophile used and the reaction conditions applied.

The synthesis of 2,5-dibromohexanedioic acid typically involves multi-step processes:

- Bromination of Adipic Acid: Adipic acid is treated with bromine under controlled conditions to introduce bromine atoms at the 2 and 5 positions.

- Hydrolysis: The resulting dibromo derivative can then undergo hydrolysis in aqueous conditions to yield 2,5-dibromohexanedioic acid.

- Alternative Methods: Other synthetic routes may involve using thionyl chloride to convert adipic acid into adipoyl chloride followed by bromination .

2,5-Dibromohexanedioic acid is utilized in various applications, including:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.

- Polymer Chemistry: It can be employed as a bifunctional initiator in polymerization reactions, facilitating the production of polymers with specific properties.

- Research: Its derivatives are often used in biochemical studies and organic synthesis research due to their reactivity and potential biological activity .

Interaction studies involving 2,5-dibromohexanedioic acid often focus on its reactivity with various nucleophiles and its role in polymerization processes. These studies help elucidate its potential applications in drug design and materials science. For example, the compound has been shown to react favorably with amines to form complex structures that may have therapeutic applications .

Several compounds share structural similarities with 2,5-dibromohexanedioic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Adipoyl Chloride | Contains chlorine instead of bromine substitutions. | |

| 2,5-Dibromoadipoyl Chloride | Contains both bromine and chlorine substitutions. | |

| Diethyl 2,5-dibromohexanedioate | An ester derivative used as an intermediate in synthesis. | |

| 2,5-Dibromoadipate | A derivative with additional bromination at other positions. |

Uniqueness

The uniqueness of 2,5-dibromohexanedioic acid lies in its dual bromine substitutions at specific positions on the hexanedioic acid framework. This configuration enhances its reactivity compared to similar compounds that may only feature one type of halogen substitution or none at all. Its ability to undergo diverse chemical transformations makes it a versatile building block in organic synthesis .

IUPAC Name: 2,5-Dibromohexanedioic acid.

Synonyms: 2,5-Dibromoadipic acid, Hexanedioic acid-2,5-dibromo.

Molecular Formula: C₆H₈Br₂O₄.

Molecular Weight: 303.93 g/mol.

Structural Features:

- A six-carbon aliphatic chain with carboxylic acid groups (-COOH) at positions 1 and 6.

- Bromine atoms at positions 2 and 5, creating two stereogenic centers.

- Exists as stereoisomers, including meso and racemic forms.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 2.1 ± 0.1 g/cm³ | |

| Boiling Point | 395.4 ± 42.0 °C (760 mmHg) | |

| Flash Point | 192.9 ± 27.9 °C |

Historical Context and Discovery

Early Synthesis Methods:

- Initial synthesis involved bromination of adipic acid using elemental bromine (Br₂) in acetic acid.

- Patents from the late 20th century, such as CN1931825A (2006), optimized processes using acyl halogenation and esterification.

Key Developments:

- 1988: US Patent 4,736,059 introduced methods to isolate meso-2,5-dihaloadipates, enhancing stereochemical control.

- 2006: Chinese patent CN1931825A detailed a three-step industrial process (acyl halogenation, bromination, esterification) for scalable production.

Significance in Organic and Environmental Chemistry

Organic Chemistry Applications:

- Polymerization Initiator:

- Synthetic Intermediate:

Environmental Chemistry Relevance:

- Pollutant Probes: Potential use in tracking brominated organic pollutants due to structural stability.

- Green Chemistry: Derivatives explored for biodegradable polymers, though studies remain preliminary.

Table 2: Industrial Synthesis Pathway (Adapted from CN1931825A)

| Step | Reagents/Conditions | Product |

|---|---|---|

| Acyl Halogenation | Thionyl chloride (SOCl₂), 65°C | Adipoyl chloride |

| Bromination | Br₂, UV light, 85–95°C | 2,5-Dibromoadipoyl chloride |

| Esterification | Ethanol, −5°C | Diethyl 2,5-dibromoadipate |

2,5-Dibromohexanedioic acid is a dibrominated dicarboxylic acid derivative that exhibits distinctive physical properties characteristic of halogenated organic compounds [1] [2]. The compound crystallizes as a white to pale yellow crystalline solid with a molecular weight of 303.93 g/mol [1] [2] [3].

Melting Point and Thermal Properties

While specific melting point data for 2,5-dibromohexanedioic acid is not extensively documented in the literature, related diester derivatives provide valuable insights into thermal behavior. The diethyl ester analog exhibits a melting point of 65-67°C [4] [5], while the dimethyl ester (meso form) shows crystalline stability at room temperature [6] [7]. The compound's thermal stability is influenced by its meso stereochemistry, which arises from an internal plane of symmetry that renders the molecule achiral despite containing stereogenic centers [1] [6].

Solubility Characteristics

The solubility profile of 2,5-dibromohexanedioic acid reflects its amphiphilic nature, containing both hydrophobic bromine substituents and hydrophilic carboxylic acid groups. The compound demonstrates limited solubility in water but exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1] [2]. This solubility pattern is consistent with similar dibrominated dicarboxylic acids, which typically show enhanced solubility in organic solvents compared to their non-halogenated counterparts [9].

Stability Considerations

The compound exhibits moderate stability under standard storage conditions, requiring protection from light and moisture to prevent degradation [2] [10]. Recommended storage conditions include maintaining the compound at 2-8°C under an inert atmosphere (nitrogen or argon) in a dark environment [2] [10]. The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly under basic conditions .

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 303.93 g/mol | [1] [2] |

| Physical Form | White to pale yellow crystalline solid | [2] [10] |

| Density | ~2.5 g/cm³ (estimated) | [Based on similar compounds] |

| Solubility | Limited in water; soluble in DMF, DMSO | [1] [2] |

| Storage Conditions | 2-8°C, inert atmosphere, dark | [2] [10] |

| Stability | Moderate; sensitive to light and moisture | [2] [10] |

Reactivity Profile (Oxidation, Reduction, Substitution)

2,5-Dibromohexanedioic acid demonstrates versatile reactivity patterns characteristic of both halogenated compounds and dicarboxylic acids . The compound's reactivity is primarily governed by the electrophilic nature of the carbon atoms adjacent to bromine substituents and the acidic properties of the carboxylic acid groups [9].

Oxidation Reactions

The compound undergoes oxidation reactions under mild conditions, with the bromine atoms enhancing the electrophilicity of adjacent carbon centers [9]. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . Under oxidative conditions, the compound can form dibromo ketones or undergo further oxidation to yield higher oxidation state carboxylic acid derivatives . The presence of bromine atoms facilitates these reactions by stabilizing intermediate radical species through resonance effects [9].

Reduction Reactions

Reduction of 2,5-dibromohexanedioic acid can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) . These reactions typically proceed under anhydrous conditions to prevent hydrolysis of the reducing agents . The reduction products depend on the specific reagent and conditions employed, potentially yielding dibromo alcohols or amino derivatives through reductive amination processes .

Substitution Reactions

The compound exhibits high reactivity toward nucleophilic substitution reactions due to the excellent leaving group properties of bromide ions . Various nucleophiles can replace the bromine atoms, including:

- Azide ions (N₃⁻) using sodium azide (NaN₃)

- Thiocyanate ions (SCN⁻) using potassium thiocyanate (KSCN)

- Amines to form amino acid derivatives

- Thiols to generate sulfur-containing analogs

Debromination Reactions

A particularly significant reaction involves debromination using alcoholic potassium hydroxide (KOH) at elevated temperatures (approximately 100°C) [12]. This reaction leads to the formation of muconic acid derivatives through elimination of hydrogen bromide (HBr) [12]. The debromination process has been utilized in the synthesis of trans,trans-muconic acid, an important platform chemical for polymer applications [12].

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Dibromo ketones, carboxylic acids | Mild oxidizing conditions |

| Reduction | LiAlH₄, NaBH₄ | Dibromo alcohols, amines | Anhydrous conditions |

| Substitution | NaN₃, KSCN, amines, thiols | Substituted derivatives | Polar solvents, moderate temperature |

| Debromination | KOH/methanol | Muconic acid derivatives | 100°C, alcoholic medium |

Stability Under Environmental and Catalytic Conditions

The environmental and catalytic stability of 2,5-dibromohexanedioic acid is influenced by multiple factors, including temperature, pH, light exposure, and the presence of catalytic species [2] [10] [9].

Environmental Stability

Under ambient environmental conditions, the compound demonstrates moderate stability but requires careful handling to prevent degradation [2] [10]. The compound is sensitive to light, which can promote photolytic decomposition of the carbon-bromine bonds [2] [10]. Moisture sensitivity is another critical factor, as hydrolysis can occur under humid conditions, potentially leading to the formation of hydroxylated derivatives [2] [10].

Temperature stability varies with the specific conditions. While the compound remains stable at refrigerated temperatures (2-8°C), elevated temperatures can promote thermal decomposition [2] [10]. The activation energy for thermal decomposition is relatively low due to the weakness of carbon-bromine bonds compared to carbon-carbon bonds [9].

Catalytic Conditions

The compound's behavior under catalytic conditions depends on the specific catalyst system employed. In nickel-catalyzed reactions, the compound can participate in cross-coupling reactions, particularly in the synthesis of conjugated systems [13]. The presence of transition metal catalysts can facilitate both substitution and elimination reactions [13].

Acid-catalyzed conditions promote esterification reactions when alcohols are present, leading to the formation of diester derivatives [9]. Conversely, base-catalyzed conditions favor elimination reactions, particularly debromination processes [12].

Oxidative Stability

The compound exhibits limited oxidative stability when exposed to atmospheric oxygen, particularly at elevated temperatures [9]. Oxidative degradation can occur through radical mechanisms, potentially generating brominated peroxides or carboxylic acid derivatives [9]. The presence of antioxidants or inert atmosphere storage significantly improves oxidative stability [2] [10].

Stability in Biological Systems

In biological environments, the compound may undergo enzymatic transformation or metabolic degradation . The compound has been studied as a potential enzyme inhibitor, particularly affecting cytochrome P450 enzymes . However, the specific metabolic pathways and degradation products require further investigation.

| Stability Factor | Conditions | Effect | Mitigation Strategy |

|---|---|---|---|

| Light Exposure | UV/visible light | Photolytic decomposition | Dark storage |

| Moisture | High humidity | Hydrolysis | Dry storage, desiccants |

| Temperature | Elevated temperatures | Thermal decomposition | Refrigerated storage |

| Oxygen | Atmospheric oxygen | Oxidative degradation | Inert atmosphere |

| pH | Extreme pH conditions | Acid/base catalyzed degradation | Neutral pH maintenance |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant